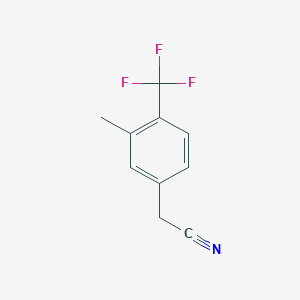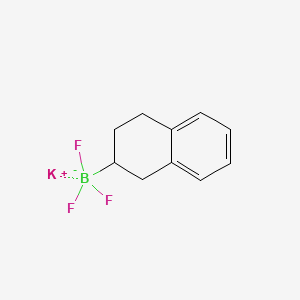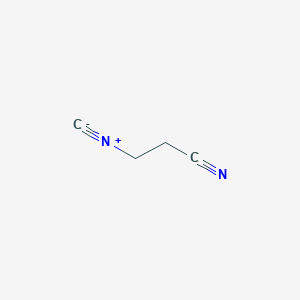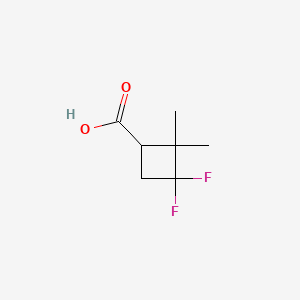
(2-Ethyl-1-benzofuran-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-1-benzofuran-3-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with an ethyl group at the second position and a boronic acid group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-benzofuran-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-ethylbenzofuran, is brominated at the third position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Lithiation: The brominated intermediate is then treated with n-butyllithium at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is reacted with triisopropyl borate to yield this compound after hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethyl-1-benzofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or ketones.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(2-Ethyl-1-benzofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-1-benzofuran-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparación Con Compuestos Similares
Benzofuran-2-boronic acid: Similar structure but without the ethyl group at the second position.
Benzo[b]thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-Furanylboronic acid: Lacks the benzene ring fused to the furan ring.
Uniqueness: (2-Ethyl-1-benzofuran-3-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible using other boronic acids.
Propiedades
Número CAS |
881998-70-5 |
|---|---|
Fórmula molecular |
C10H11BO3 |
Peso molecular |
190.01 g/mol |
Nombre IUPAC |
(2-ethyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6,12-13H,2H2,1H3 |
Clave InChI |
XETMUIKOOLNLII-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(OC2=CC=CC=C12)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)




![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)

![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)


![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)

